molecular formula C23H19N5O2 B504971 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE

5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B504971
M. Wt: 397.4g/mol
InChI Key: TUBFTSULZWIGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one with ethyl acetoacetate under specific conditions to yield the desired pyrazole derivative . The reaction conditions often involve the use of solvents like acetone and bases such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4g/mol

IUPAC Name

5-[(4-methylbenzoyl)amino]-1-phenyl-N-pyridin-3-ylpyrazole-4-carboxamide

InChI

InChI=1S/C23H19N5O2/c1-16-9-11-17(12-10-16)22(29)27-21-20(23(30)26-18-6-5-13-24-14-18)15-25-28(21)19-7-3-2-4-8-19/h2-15H,1H3,(H,26,30)(H,27,29)

InChI Key

TUBFTSULZWIGSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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